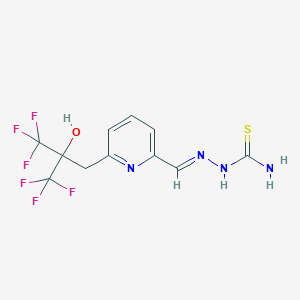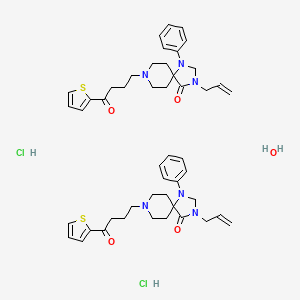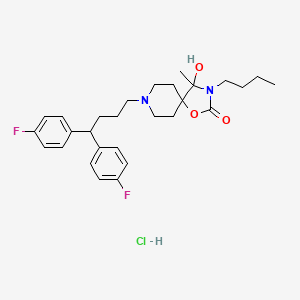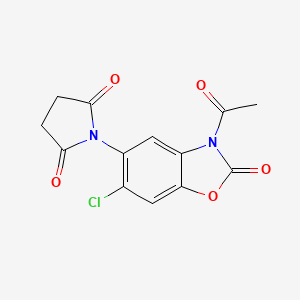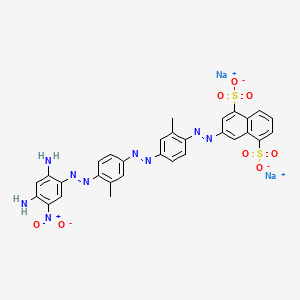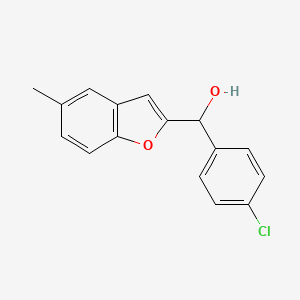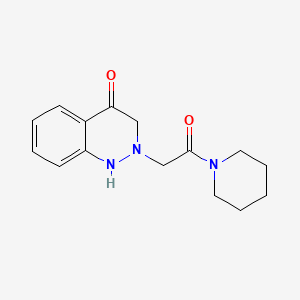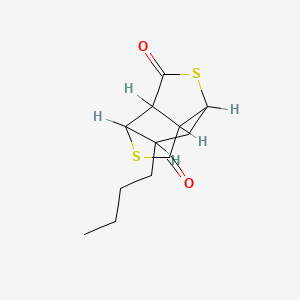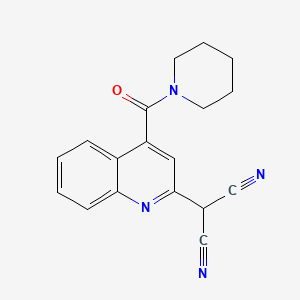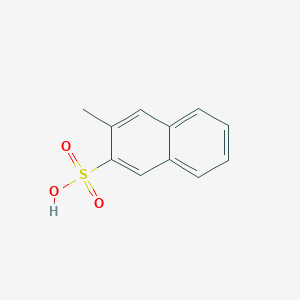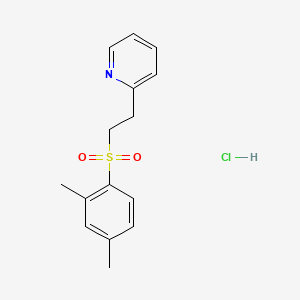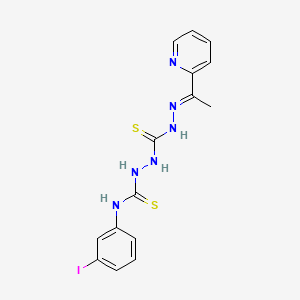![molecular formula C18H23NO2 B12708685 5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline CAS No. 78052-99-0](/img/structure/B12708685.png)
5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline is an organic compound with a complex structure that includes a dimethoxyphenyl group and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable propylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A compound with a similar structure but different functional groups.
3,4-Methylenedioxyamphetamine: Another compound with a related structure and different substituents.
Uniqueness
5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78052-99-0 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethoxyphenyl)propyl]-2-methylaniline |
InChI |
InChI=1S/C18H23NO2/c1-13-7-8-14(11-17(13)19)5-4-6-15-12-16(20-2)9-10-18(15)21-3/h7-12H,4-6,19H2,1-3H3 |
InChI Key |
QCTQQCZCYZTZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCC2=C(C=CC(=C2)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


